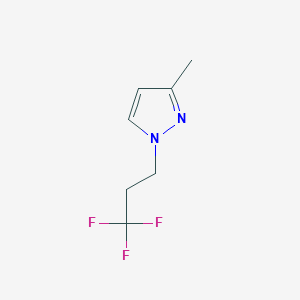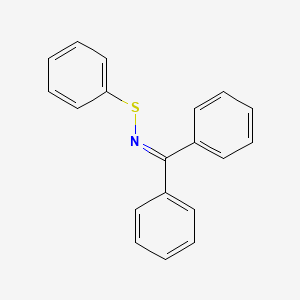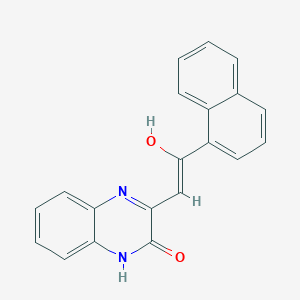
JNK3 inhibitor-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JNK3 inhibitor-2 is a compound designed to inhibit the activity of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is predominantly expressed in the brain and is implicated in various neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease . The inhibition of JNK3 has shown potential in providing neuroprotective effects, making this compound a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-2 typically involves the modification of a benzimidazole scaffold with various aryl groups and hydroxylation . The synthetic route includes:
Formation of Benzimidazole Core: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Aryl Group Modification: The benzimidazole core is then modified with different aryl groups through nucleophilic substitution reactions.
Hydroxylation: Hydroxyl groups are introduced at specific positions to enhance hydrogen bonding with target residues in JNK3.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for the initial synthesis steps to control reaction parameters precisely.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the compound.
Chemical Reactions Analysis
Types of Reactions
JNK3 inhibitor-2 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in modifying the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted and oxidized derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
JNK3 inhibitor-2 has a wide range of scientific research applications, including:
Neuroprotection: The compound has shown neuroprotective effects against amyloid β-induced neurotoxicity, making it a potential therapeutic agent for Alzheimer’s disease.
Anti-inflammatory: This compound can reduce inflammation by inhibiting the JNK3 pathway, which is involved in the production of pro-inflammatory cytokines.
Cancer Research: The inhibition of JNK3 has been explored in cancer research, as JNK3 is implicated in the regulation of apoptosis and cell proliferation.
Drug Development: The compound serves as a lead molecule for developing new drugs targeting neurodegenerative diseases and inflammatory conditions.
Mechanism of Action
JNK3 inhibitor-2 exerts its effects by binding to the active site of JNK3, thereby preventing its activation and subsequent phosphorylation of downstream targets . The inhibition of JNK3 disrupts the JNK signaling pathway, which is involved in apoptosis, inflammation, and cellular stress responses . The molecular targets include transcription factors such as c-Jun and cellular proteins like Bcl2 and p53 .
Comparison with Similar Compounds
Similar Compounds
SR-4326: A JNK3 inhibitor with similar neuroprotective properties but lower selectivity.
BI-78D3: Another JNK3 inhibitor that has shown efficacy in reducing neuroinflammation and oxidative stress.
CC-930: A JNK3 inhibitor explored for its potential in treating neurodegenerative diseases.
Uniqueness of JNK3 Inhibitor-2
This compound stands out due to its high selectivity for JNK3 over other isoforms such as JNK1 and JNK2 . This selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, the compound’s ability to form specific hydrogen bonds with target residues in JNK3 contributes to its potency and efficacy .
Properties
Molecular Formula |
C20H14N2O2 |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
3-[(Z)-2-hydroxy-2-naphthalen-1-ylethenyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C20H14N2O2/c23-19(15-9-5-7-13-6-1-2-8-14(13)15)12-18-20(24)22-17-11-4-3-10-16(17)21-18/h1-12,23H,(H,22,24)/b19-12- |
InChI Key |
CBQPPZMIMTVSRY-UNOMPAQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C(=C/C3=NC4=CC=CC=C4NC3=O)/O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=CC3=NC4=CC=CC=C4NC3=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


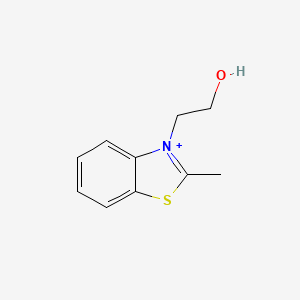
![2-(2-methyl-5-nitroimidazol-1-yl)ethyl N-[2,2,2-trichloro-1-(2-methylanilino)ethyl]carbamate](/img/structure/B11711352.png)
![(4Z)-2-(2-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11711359.png)
![4-[(2-chloroethyl)amino]-N-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11711360.png)
![N-{2,2,2-trichloro-1-[(3-chlorophenyl)amino]ethyl}pyridine-3-carboxamide](/img/structure/B11711377.png)
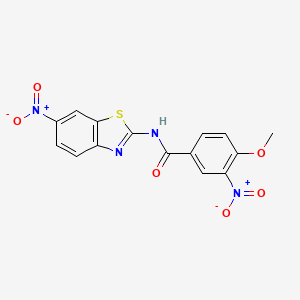
![N-[4-(2,4-Dimethyl-phenyl)-thiazol-2-yl]-N'-furan-2-ylmethylene-hydrazine](/img/structure/B11711387.png)
![4-(Dimethylsulfamoyl)-N-[4-(2-phenyldiazen-1-YL)phenyl]benzamide](/img/structure/B11711388.png)
![5-chloro-2-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-N-(2,5-dichlorophenyl)benzamide](/img/structure/B11711393.png)
![2-(Pyrrolidin-1-yl)-1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propan-1-one](/img/structure/B11711394.png)
![Methyl 4-[(6-methoxy-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B11711396.png)
![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)
